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Abstract

ML385 is a potent and selective small-molecule inhibitor of the Nuclear Factor Erythroid 2-
Related Factor 2 (NRF2) transcription factor.[1][2][3] It operates by directly binding to the Neh1l
domain of NRF2, thereby disrupting its heterodimerization with small Maf proteins (sMaf) and
preventing the complex from binding to the Antioxidant Response Element (ARE) in the
promoter region of its target genes.[3][4] This inhibition of NRF2's transcriptional activity has
made ML385 a critical tool for studying the roles of NRF2 in pathophysiology, particularly in
oncology. NRF2 is a master regulator of the cellular antioxidant response, but its persistent
activation in certain cancers, often due to mutations in its negative regulator KEAP1,
contributes to chemoresistance and tumor progression.[4][5] ML385 has shown significant
efficacy in sensitizing cancer cells, especially those with KEAP1 mutations like non-small cell
lung cancer (NSCLC), to conventional chemotherapy.[2][5] This guide provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and
experimental protocols related to ML385.

Chemical Structure and Properties

ML385 is a thiazole-indoline-containing compound. Its detailed chemical identifiers and
physicochemical properties are summarized below.

Chemical Identifiers

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15607885?utm_src=pdf-interest
https://www.benchchem.com/product/b15607885?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.targetmol.com/compound/ml385
https://www.axonmedchem.com/2671-ml385
https://www.axonmedchem.com/2671-ml385
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.benchchem.com/product/b15607885?utm_src=pdf-body
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.benchchem.com/pdf/SU11657_In_Vivo_Administration_Protocol_for_Mouse_Xenograft_Models.pdf
https://www.benchchem.com/product/b15607885?utm_src=pdf-body
https://www.targetmol.com/compound/ml385
https://www.benchchem.com/pdf/SU11657_In_Vivo_Administration_Protocol_for_Mouse_Xenograft_Models.pdf
https://www.benchchem.com/product/b15607885?utm_src=pdf-body
https://www.benchchem.com/product/b15607885?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
N-[4-[2,3-dihydro-1-(2-methylbenzoyl)-1H-indol-

IUPAC Name 5-yl]-5-methyl-2-thiazolyl]-1,3-benzodioxole-5-
acetamide[1][2][6]

CAS Number 846557-71-9[1][4]

Molecular Formula

C20H25N304S[1][2][3]

0=C(NC1=NC(C2=CC=C(N(C(C3=C(C)C=CC=

SMILES C3)=0)CC4)C4=C2)=C(C)S1)CC5=CC(OCOB)
=C6C=C5[2][4]
InChl Key LINHYWKZVCNAMQ-UHFFFAOY SA-N[2][4]

Physicochemical Properties

Property Value Source
Molecular Weight 511.59 g/mol [3114]
Appearance White to beige powder [4]
Solubility DMSO: = 50 mg/mL [2]

DMF: 30 mg/mL

[2]

In vivo Formulation:

10% DMSO + 40% PEG300 +
5% Tween 80 + 45% Saline

3 mg/mL (Suspension)

50% PEG300 + 50% Saline

5 mg/mL (Suspension)

Storage Temperature

2-8°C (Powder)

[4]

Pharmacological Properties

ML385's primary pharmacological action is the inhibition of NRF2.
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Property Value Source

Nuclear Factor Erythroid 2-
Target [1](2][3]
Related Factor 2 (NRF2)

Binds to the Neh1 (CNC-bZIP)
domain of NRF2, preventing its

Mechanism of Action binding to the Antioxidant [3114]
Response Element (ARE) on
DNA.

ICso 1.9 uyM [11[2][3]

2.82 hours (in CD-1 mice, 30

In vivo Half-life (t1/2) L
mg/kg IP injection)

Signaling Pathway: The KEAP1-NRF2 Axis

Under normal physiological conditions, NRF2 is kept at low levels by its repressor protein,
Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 acts as a substrate adaptor for a Cullin
3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent
proteasomal degradation. In response to oxidative or electrophilic stress, reactive cysteines in
KEAP1 are modified, leading to a conformational change that disrupts the NRF2-KEAP1
interaction. This stabilizes NRF2, allowing it to translocate to the nucleus, heterodimerize with
sMaf proteins, and bind to the ARE, initiating the transcription of a battery of cytoprotective

genes.

In several cancers, mutations in KEAP1 or gain-of-function mutations in NRF2 lead to the
constitutive activation of this pathway, providing a survival advantage to the tumor cells. ML385
circumvents this by directly targeting NRF2, independent of its KEAP1-mediated regulation.

ML385 inhibits NRF2 by preventing its binding to DNA.

Experimental Protocols

The following are representative protocols for key experiments involving ML385. Researchers
should optimize these based on their specific cell lines and experimental conditions.
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In Vitro Cell Viability (MTT Assay)

This protocol assesses the effect of ML385 on the viability of cancer cells, such as NSCLC cell
lines (e.g., A549, H460).

Workflow Diagram:

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15607885?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Seed NSCLC cells
in 96-well plate
(e.g., 5x108 cells/well)

Incubate 24h
(37°C, 5% COz2)

Treat cells with
serial dilutions of ML385
(e.g., 0.1 to 25 pM)

Incubate 48-72h

Add MTT Reagent
(e.g., 10 pL of 5 mg/mL stock)

'

Incubate 2-4h
(Formazan crystal formation)

:

Add Solubilization Solution
(e.g., 100 pL DMSO)

Read Absorbance
(570 nm)

Analyze Data
(Calculate ICso)

Click to download full resolution via product page

Workflow for determining cell viability using an MTT assay.
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Methodology:

Cell Seeding: Plate NSCLC cells in a 96-well plate at a predetermined optimal density (e.g.,
1x10% cells/well) and incubate for 24 hours to allow for cell attachment.[7]

Treatment: Prepare serial dilutions of ML385 in the appropriate cell culture medium. Remove
the old medium from the wells and add 100 pL of the ML385-containing medium. Include
vehicle control (e.g., 0.1% DMSO) wells.

Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).[6][8]

MTT Addition: Add 10 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a
purple precipitate is visible.

Solubilization: Carefully remove the MTT-containing medium. Add 100-130 pL of a
solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete
dissolution.[7] Measure the absorbance at a wavelength of 490-570 nm using a microplate
reader.[7]

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells
and determine the ICso value using appropriate software.

Western Blot Analysis of NRF2 and Downstream Targets

This protocol is used to detect changes in the protein levels of NRF2 and its target genes (e.g.,
HO-1, NQOL1) following ML385 treatment.

Methodology:

Cell Lysis: Treat cells (e.g., H1299, H520) with desired concentrations of ML385 (e.g., 1-10
uM) for a specified time (e.qg., 24-48 hours).[2][9] Wash cells with ice-cold PBS and lyse them
on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant
and determine the protein concentration using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 pug) by boiling in Laemmli
sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in
TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for
NRF2, HO-1, NQO1, and a loading control (e.g., B-actin or GAPDH) overnight at 4°C with
gentle agitation.

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with
an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

Detection: Wash the membrane again three times with TBST. Apply an enhanced
chemiluminescence (ECL) substrate and visualize the protein bands using a
chemiluminescence imaging system.[6]

Densitometry: Quantify the band intensities relative to the loading control to determine the
change in protein expression.[8]

In Vivo Xenograft Mouse Model

This protocol describes the use of ML385 in a subcutaneous NSCLC xenograft model to
evaluate its anti-tumor efficacy.

Methodology:

o Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., A549 or
H460, 1x10° cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic
nude mice).[5][10]

e Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach
a specified volume (e.g., 100-150 mm?), randomize the mice into treatment groups (e.g.,
Vehicle, ML385, Carboplatin, ML385 + Carboplatin).[5]
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e Drug Formulation and Administration: Prepare ML385 in a suitable vehicle (e.g., 10%
DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[2] Administer ML385 (e.g., 30 mg/kg) via
intraperitoneal (IP) injection, typically five times a week.[2]

e Monitoring: Measure tumor volumes and mouse body weights every 2-3 days throughout the
study.[5] Body weight is monitored as an indicator of toxicity.

o Endpoint: At the end of the study (e.g., 21 days), or when tumors reach a predetermined
endpoint, euthanize the mice.[2][5] Excise the tumors, weigh them, and process them for
further analysis (e.g., immunohistochemistry for Ki-67, Western blotting for NRF2 targets).
[11]

Fluorescence Polarization (FP) Assay

This assay can be used to quantify the direct binding of ML385 to the NRF2 protein.
Methodology:

o Reagent Preparation: Prepare a fluorescently labeled probe (e.qg., a fluorescein-labeled
peptide derived from the NRF2 Neh2 domain) and purified NRF2 protein (specifically the
Nehl domain).

o Assay Setup: In a 384-well, non-binding black plate, add the assay buffer (e.g., HEPES-
based buffer), the fluorescent probe at a fixed concentration (e.g., 4 nM), and the purified
NRF2 protein (e.g., 12 nM).[12]

e Inhibitor Addition: Add serial dilutions of the inhibitor (ML385) or a DMSO control to the wells.

 Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding
reaction to reach equilibrium.[12]

» Measurement: Measure fluorescence polarization on a plate reader equipped with
appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for the chosen
fluorophore.[12]

» Data Analysis: The binding of the large NRF2 protein to the small fluorescent probe slows its
rotation, increasing the polarization value. A competing inhibitor like ML385 will displace the
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probe, causing a decrease in polarization. Calculate the percentage of inhibition at each
concentration and determine the ICso or Ki value.

Conclusion

ML385 is an invaluable chemical probe for elucidating the complex roles of the NRF2 signaling
pathway. Its specificity and characterized mechanism of action make it a cornerstone for
studies in cancer biology, particularly in the context of overcoming therapeutic resistance. The
protocols and data presented in this guide are intended to provide a solid foundation for
researchers to design and execute robust experiments aimed at further understanding and
targeting NRF2-driven pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ML385: A Technical Guide to the Potent and Selective
NRF2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15607885#mI385-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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